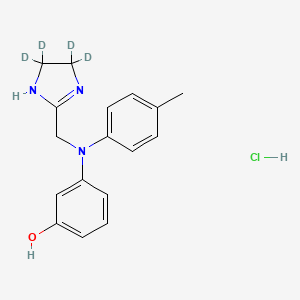

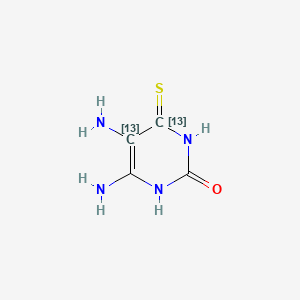

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 (DFB-d2) is an important fluorinated heterocyclic compound. It is widely used as a building block in organic synthesis and has various applications in the areas of medicinal chemistry, agrochemistry and material science. It is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemical and physiological studies, and lab experiments.

Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

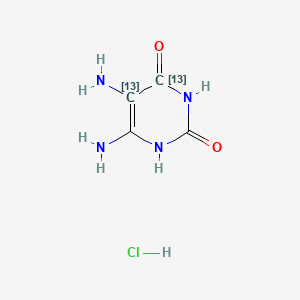

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential as antimicrobial agents. For instance, a series of novel compounds derived from this chemical, with different substitutions, have been synthesized and evaluated for their activity against various bacterial and fungal strains, showing moderate to good antimicrobial activities (Jadhav et al., 2017).

Novel Synthetic Methods

Researchers have developed new methods for synthesizing antiepileptic drugs like Rufinamide, which include 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as a chemical form. These methods involve a one-pot reaction employing solventless, metal-free catalysis without reducing agents, representing a significant advancement in drug synthesis (Bonacorso et al., 2015).

Catalysis Research

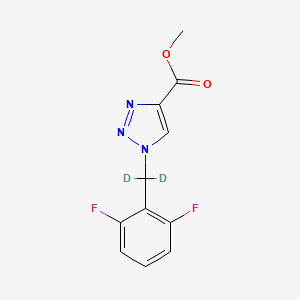

The compound has been used in the development of gold(I) complexes for catalysis. For example, the methyl 1H-1,2,3-triazole-4-carboxylate with an electron-withdrawing group has been applied as a ligand for gold(I) cations, showing excellent catalytic efficiency in reactions like allene synthesis and alkyne hydration (Hu et al., 2019).

Anticancer Research

A significant area of research has been the development of compounds with anticancer properties. For instance, derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and shown to have potent cytotoxic effects on various human carcinoma cell lines, indicating their potential in cancer treatment (Li et al., 2019).

Ring-Chain Tautomerism Study

Research on ring-chain tautomerism of related compounds, like 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, has been conducted to understand their structural and conformational characteristics. These studies provide valuable insights into the behavior of such compounds in different environments (Pokhodylo & Obushak, 2022).

Propriétés

IUPAC Name |

methyl 1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3/i5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEURJOWGBWEPY-BFWBPSQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.